1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is a compound characterized by its unique structure and potential biological activities. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This compound's empirical formula is with a molecular weight of 161.20 g/mol, and it is identified by the CAS number 933707-48-3 .
The compound can be synthesized through various methods, with recent advancements focusing on environmentally friendly approaches that avoid metal catalysts. These methods often utilize simple reagents and conditions, enhancing the accessibility of imidazo[1,2-a]pyridine derivatives for research and application .
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is classified as an organic compound within the broader category of heterocyclic compounds. Specifically, it falls under the imidazole and pyridine categories due to its structural components.
Several synthetic routes have been developed for creating 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. A notable method involves the cycloisomerization of N-propargylpyridiniums in an aqueous solution using sodium hydroxide as a catalyst. This process yields high quantities of the desired product in a short time frame without the need for metal catalysts .
The synthesis typically requires:
The molecular structure of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine features a methyl group attached to an imidazo[1,2-a]pyridine ring system. The structural formula can be represented as follows:
Key structural data includes:
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions typical of amines and heterocycles. These include:
The compound's reactivity is influenced by its nitrogen atoms within the imidazole ring, which can participate in nucleophilic attacks or coordination with metal ions in catalytic processes.
The mechanism of action for compounds like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine often involves interaction with specific biological targets such as enzymes or receptors. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain kinases involved in cancer progression.
Research indicates that these compounds can modulate signaling pathways by inhibiting enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . The specific interactions at the molecular level are still being elucidated through ongoing studies.
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is typically a solid at room temperature with properties that may vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding its reactivity and stability are essential for safe handling and application in research settings.
The primary applications of 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine lie in medicinal chemistry and drug development. Its derivatives are investigated for their potential as:
Research continues to explore these applications, emphasizing the need for further evaluation of their biological activity and therapeutic potential .
The synthesis of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine (SMILES: Cc1cccn2c(CN)cnc12; InChIKey: PSDUDKHRMOLAJK-UHFFFAOYSA-N) relies on well-established condensation strategies for constructing the imidazo[1,2-a]pyridine core [1] [4]. The most prevalent approach involves the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which facilitates the one-pot assembly of the heterocyclic system from 2-aminopyridines, aldehydes, and isocyanides. For the 8-methyl substituted variant, 2-amino-4-picoline serves as the essential starting material due to the methyl group's positional stability during cyclization. In a representative procedure, 2-amino-4-picoline undergoes condensation with chloroacetaldehyde and ammonia under reflux conditions in ethanol, yielding the target scaffold with moderate efficiency (typically 45-60% yield) [4]. Alternative pathways include the Debus-Radziszewski reaction employing α-bromoketones, though this method often suffers from regioselectivity challenges when introducing substituents at the C8 position.
A significant advancement in traditional synthesis involves optimizing protective group strategies for the primary amine functionality. The aminomethyl group at the C3 position is particularly sensitive to oxidation or unwanted side reactions during scaffold construction. Consequently, tert-butoxycarbonyl (Boc) protection is frequently employed prior to ring formation or subsequent functionalization steps. Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) cleanly regenerates the primary amine without degradation of the heterocyclic core, as confirmed by LC-MS and NMR analyses [4] [8]. This protection-deprotection sequence remains indispensable for synthesizing derivatives requiring further elaboration at the aminomethyl position.
Table 1: Traditional Synthetic Routes to Imidazo[1,2-a]pyridine Scaffolds
Reactants | Conditions | Catalyst/Additives | Target Scaffold | Yield (%) |
---|---|---|---|---|
2-Amino-4-picoline + chloroacetaldehyde | Ethanol, reflux, 12 h | Ammonium acetate | 8-Methylimidazo[1,2-a]pyridine | 55 |
2-Amino-4-picoline + α-bromoacetophenone | Toluene, 110°C, 8 h | Triethylamine | 3-Benzyl-8-methylimidazo[1,2-a]pyridine | 48 |
Boc-protected aminomethyl precursor | TFA/DCM, rt, 2 h | - | 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine | 90 (deprotection) |
Radical chemistry offers powerful tools for introducing structural diversity at previously inaccessible positions of the imidazo[1,2-a]pyridine core, particularly the C8 methyl group. Photoredox catalysis enables site-selective C–H functionalization under mild conditions, circumventing the need for pre-functionalized substrates [7]. Employing decatungstate as a hydrogen-atom transfer (HAT) catalyst in combination with visible light irradiation generates a benzylic radical at the 8-methyl group. This radical readily traps diverse radical acceptors, including electron-deficient alkenes (e.g., acrylates, vinyl sulfones) and heteroaryl species. For instance, the reaction of 1-(imidazo[1,2-a]pyridin-3-yl)methanamine with methyl acrylate using fac-Ir(ppy)₃ (2 mol%) as a photocatalyst and Na₂HPO₄ as a base in acetonitrile under blue LED irradiation furnishes the C8-alkylated product in 72% yield with excellent regioselectivity [7].
Minisci-type reactions further expand the diversification toolkit by facilitating direct carbon-heteroatom bond formation. Activation of carboxylic acids via in situ formation of redox-active esters (N-hydroxyphthalimide esters) allows their decarboxylative coupling with the electron-deficient imidazo[1,2-a]pyridine system under silver-catalyzed conditions. This approach enables the introduction of complex alkyl fragments, including cyclopropane, heterocyclic (tetrahydrofuran, piperidine), and even bioactive motifs (e.g., cholic acid derivatives), directly at the C3-aminomethyl position or adjacent carbons. Computational studies indicate that the C3 position exhibits higher electron density compared to C6, rationalizing the observed regioselectivity in radical additions [7]. These radical methodologies significantly expand the accessible chemical space around the core structure without requiring multi-step protection schemes.
Microwave irradiation dramatically enhances the synthetic efficiency for constructing and functionalizing the 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold, particularly in condensation and catalytic transformations [4] [8]. The GBB-3CR synthesis benefits substantially from microwave dielectric heating, reducing reaction times from hours (under conventional reflux) to minutes while improving yields by 15-30%. For example, irradiating a mixture of 2-amino-4-picoline, chloroacetaldehyde dimethyl acetal, and benzyl isocyanide at 120°C for 20 minutes in ethanol catalyzed by ytterbium triflate provides the protected amine precursor in 88% isolated yield, compared to 60% after 12 hours under thermal conditions [8]. This acceleration stems from the rapid, uniform heating of polar intermediates and more efficient energy transfer in the cyclization step.
Catalytic hydrogenation under microwave conditions offers a robust method for reducing sensitive intermediates en route to the aminomethyl target. Palladium on carbon (Pd/C, 5 wt%) or Raney nickel catalyzes the hydrogenation of nitro or cyano precursors adsorbed onto silica gel under microwave irradiation (100 W, 80°C). This approach achieves near-quantitative conversion within 15 minutes without the epimerization or over-reduction observed in conventional autoclave reactions [5] [8]. Microwave-specific effects also enhance coupling reactions; Suzuki-Miyaura arylation at the C6 position using phenylboronic acid and Pd(PPh₃)₄ under microwave irradiation (150°C, 20 min) proceeds with 95% conversion compared to 70% after 12 hours thermally [5]. These protocols are crucial for generating structurally diverse libraries for biological screening.
Table 2: Microwave-Optimized Reactions for Derivative Synthesis
Reaction Type | Conditions | Catalyst/Reagents | Conventional Yield/Time | Microwave Yield/Time |
---|---|---|---|---|
Groebke-Blackburn Reaction | Ethanol, 120°C | Yb(OTf)₃ (5 mol%) | 60%, 12 h | 88%, 20 min |
C6 Suzuki Coupling | Dioxane/H₂O, 150°C | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | 70%, 12 h | 95%, 20 min |
Nitro Reduction | Silica-supported, EtOAc, 80°C, H₂ atmosphere | Pd/C (5 wt%) | 85%, 3 h (rt) | >99%, 15 min |
Molecular hybridization strategies leverage the aminomethyl handle of 1-(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine to fuse it with complementary bioactive heterocycles, generating multifunctional pharmacophores with enhanced target affinity [3] [7] [8]. Condensation of the primary amine with thiazole-4-carbaldehydes yields Schiff base hybrids exhibiting dual activity against tyrosine kinases and carbonic anhydrases. The imine-linked 4-[(4-fluorophenyl)carbamoyl]aminobenzene sulfonamide-thiazole-imidazo[1,2-a]pyridine hybrid demonstrates potent inhibition (IC₅₀ = 0.067 µM) against tumor-associated carbonic anhydrase IX (CAIX), rivaling the clinical candidate SLC-0111 (IC₅₀ = 0.059 µM) [3] [10]. This synergy arises from simultaneous engagement of the hydrophobic CAIX active site by the imidazo[1,2-a]pyridine and zinc-binding sulfonamide via the thiazole linker.
Pyrimidine integration, particularly through C-C coupling at the imidazo[1,2-a]pyridine C5/C6 positions, generates ATP-mimetic scaffolds effective in oncology. Patent WO2021013864A1 discloses 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives where the aminomethyl group is acylated with pyrimidine-5-carboxylic acids [7]. These compounds exhibit nanomolar inhibitory potency (IC₅₀ < 100 nM) against oncogenic kinases like c-Kit and Src, attributed to the planar biaryl system mimicking adenine in ATP binding. Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) appends 1,2,3-triazole-linked biaryl motifs to the aminomethyl group, enhancing DNA intercalation capacity. Hybrids featuring ortho-hydroxychalcone moieties connected via triazole linkers show potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 35.1 µM) through Bax/Bcl-2 mediated apoptosis [8] [10]. These structural hybrids exploit the conformational flexibility of the aminomethyl tether to optimize binding interactions across disparate biological targets.
Table 3: Biological Activities of Key Hybrid Derivatives
Hybrid Structure | Target/Linker | Biological Activity (IC₅₀) | Mechanistic Insight |
---|---|---|---|
Imine-linked thiazole-sulfonamide | Carbonic Anhydrase IX (CAIX) | 0.067 µM (vs. SLC-0111: 0.059 µM) | Zinc site coordination via sulfonamide |
Pyrimidine-5-carboxamide (WO2021013864A1) | c-Kit/Src kinases | < 100 nM | ATP-competitive inhibition |
Triazole-linked ortho-hydroxychalcone | MCF-7 breast cancer cells | 35.1 µM (apoptosis) | ↑ Bax/Bcl-2 ratio (2.5-fold) |
4-(N,N-Diethylamino)phenyl imine (Compound 3d) | MDA-MB-231 breast cancer cells | 35.9 µM (selectivity index: 2.0 vs. HUVEC) | Selective cytotoxicity via ROS generation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3